molecular formula C15H17N3O2 B5315143 1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea

1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea

Cat. No.: B5315143
M. Wt: 271.31 g/mol
InChI Key: BPGKMEXTQBNHSK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea linkage between an ethoxyphenyl group and a pyridinylmethyl group

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGKMEXTQBNHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 2-ethoxyaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The ethoxyphenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(pyridin-4-ylmethyl)urea
  • 1-(2-Ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea
  • 1-(2-Ethoxyphenyl)-3-(pyridin-4-ylethyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea is unique due to the specific positioning of the ethoxy group on the phenyl ring and the pyridinylmethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with molecular targets.

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